molecular formula C22H22N4 B2978055 2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-33-2

2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2978055
CAS No.: 890638-33-2
M. Wt: 342.446
InChI Key: BVHVNBMEKCTQJM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidin-7-amine class, characterized by a bicyclic core with a pyrazole fused to a pyrimidine ring. Key structural features include:

  • Position 3: A 4-methylphenyl group.
  • Position 5: A methyl group.
  • Position 7: An N-(3-methylphenyl)amine substituent.

Its structural framework is associated with diverse biological activities, including anti-mycobacterial and neuropharmacological effects, depending on substituent patterns .

Properties

IUPAC Name

2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-14-8-10-18(11-9-14)21-17(4)25-26-20(13-16(3)23-22(21)26)24-19-7-5-6-15(2)12-19/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHVNBMEKCTQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC4=CC=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula for 2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is C22H22N4. Its structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. These compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, a review article noted that structural modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity by improving binding affinity to cancer-related targets such as kinases and other enzymes involved in tumor growth and metastasis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis; inhibition of proliferation
Enzymatic InhibitionTargeting specific kinases and enzymes

The biological activity of 2,5-dimethyl-N-(3-methylphenyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines act as selective inhibitors of protein kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  • Enzymatic Interference : The compound may inhibit enzymes involved in viral replication or cancer metabolism, thereby reducing pathogen load or tumor growth.

Case Studies

Several case studies have been conducted on related pyrazolo[1,5-a]pyrimidine compounds:

  • Study on Antiviral Activity : A study demonstrated that a related compound significantly reduced viral load in infected cell lines by disrupting the viral life cycle through enzyme inhibition.
  • Anticancer Efficacy : Another case study showed that a derivative led to a marked decrease in tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidin-7-amine derivatives are highly dependent on substituents at positions 3, 5, and 5. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name 3-Substituent 5-Substituent 7-Substituent Key Activity/Properties
Target Compound 4-Methylphenyl Methyl N-(3-Methylphenyl) Not explicitly reported (inference)
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 47) 4-Fluorophenyl Phenyl N-(Pyridin-2-ylmethyl) Anti-M. tb (MIC: 0.12 µM)
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-) 4-Methoxy-2-methylphenyl Methyl N,N-bis(2-methoxyethyl) CRF1 receptor antagonist
N-Cyclopentyl-3-(4-methylphenyl)-5-(tert-butyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Methylphenyl tert-Butyl N-Cyclopentyl Increased lipophilicity
2-Ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Phenyl Methyl N-(4-Methylphenyl) Structural analogue with higher lipophilicity
Key Observations:
  • Position 3 : Fluorine (e.g., 4-fluorophenyl in Compound 47) enhances anti-mycobacterial potency due to electronegativity and improved target binding . Methyl groups (as in the target compound) may reduce activity but improve metabolic stability .
  • Position 7 : Pyridinylmethylamine (Compound 47) and methoxyethyl (MPZP) groups optimize receptor interactions in their respective targets (M. tb ATP synthase vs. CRF1) .

Pharmacological and Pharmacokinetic Profiles

Anti-Mycobacterial Activity:
  • Fluorine vs. Methyl : Compounds with 3-(4-fluorophenyl) (e.g., Compound 47) exhibit MIC values ≤0.5 µM against M. tuberculosis, whereas methyl-substituted analogues (e.g., target compound) are inferred to have reduced potency .
  • hERG Inhibition : Fluorinated derivatives show low hERG liability (IC50 >30 µM), critical for cardiac safety . Methyl groups may further reduce hERG binding due to decreased basicity.
Neuropharmacological Activity:
  • MPZP, a CRF1 antagonist, demonstrates that methoxy and methoxyethyl substituents are critical for CNS penetration and receptor affinity . The target compound’s methyl groups may limit blood-brain barrier permeability compared to MPZP.
Metabolic Stability:
  • Liver microsomal stability studies show that 3-(4-fluorophenyl) derivatives have moderate-to-high stability (e.g., 60–80% remaining after 1 hour in human microsomes) . Methyl substituents (target compound) may enhance stability further due to reduced oxidative metabolism.

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing this pyrazolo[1,5-a]pyrimidine derivative?

Answer:
The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors (e.g., aminopyrazoles and β-diketones) under reflux conditions. For example:

  • Step 1 : Condensation of substituted phenyl precursors with ethyl acetoacetate to form intermediates.
  • Step 2 : Cyclization using polyphosphoric acid (PPA) or acetic acid under reflux .
  • Step 3 : Functionalization at position 7 via nucleophilic substitution with 3-methylphenylamine. Optimize yields (e.g., 62–70%) using catalysts like K₂CO₃ in DMF at 60–110°C .
    Key Data :
StepReagents/ConditionsYieldReference
1Ethyl acetoacetate, PPA~60%
3K₂CO₃, DMF, 60°C68%

How is structural characterization performed for this compound?

Answer:
Use spectroscopic and chromatographic methods:

  • 1H/13C NMR : Identify substituent patterns (e.g., methyl groups at positions 2,5 and aryl protons at 3,7). Key signals: δ 2.3–2.6 ppm (CH₃), δ 6.8–7.4 ppm (aryl H) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ≈ 385.4 g/mol).
  • HPLC : Assess purity (>95% for pharmacological studies) .

What are the primary biological targets of this compound?

Answer:

  • CRF1 Receptor Antagonism : Structural analogs (e.g., MPZP) show high affinity for corticotropin-releasing factor receptor 1 (CRF1), with IC₅₀ values <100 nM .
  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines inhibit CDK9 (cyclin-dependent kinase 9), disrupting transcription of anti-apoptotic proteins (e.g., Mcl-1) .

Advanced Research Questions

How can synthetic yields be optimized for scale-up studies?

Answer:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution at position 7 .
  • Catalysts : Add K₂CO₃ or DIPEA to deprotonate amines and accelerate reactivity .
  • Temperature Control : Reflux at 110°C in sealed tubes improves conversion rates .

What methodologies are used to evaluate kinase inhibition and selectivity?

Answer:

  • In vitro Kinase Assays : Measure IC₅₀ using ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay for CDK9) .
  • Selectivity Profiling : Screen against kinase panels (e.g., 100+ kinases) to identify off-target effects.
  • Cellular Validation : Use cancer cell lines (e.g., MCF-7, A549) to confirm apoptosis via Western blot (e.g., reduced Mcl-1 expression) .

How can contradictory data on biological activity be resolved?

Answer:

  • Assay Standardization : Ensure consistent ATP concentrations and incubation times across studies.
  • Structural Analog Comparison : Compare CRF1 binding affinities of MPZP (IC₅₀ = 12 nM) vs. DMP904 (IC₅₀ = 150 nM) to identify critical substituents (e.g., methoxy vs. methyl groups) .
  • Data Triangulation : Cross-validate enzyme inhibition data with cellular viability assays .

What computational tools support structure-activity relationship (SAR) studies?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with CRF1 or CDK9 (e.g., trifluoromethyl groups enhance hydrophobic binding) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .

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